6'-amino-1-benzyl-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile
Description
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Properties
IUPAC Name |
6-amino-1'-benzyl-3-methyl-2'-oxospiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2/c1-13-18-20(26-25-13)29-19(24)16(11-23)22(18)15-9-5-6-10-17(15)27(21(22)28)12-14-7-3-2-4-8-14/h2-10H,12,24H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAFUFAXHQSCRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)OC(=C(C23C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many indole derivatives bind with high affinity to multiple receptors, which could suggest a similar behavior for this compound.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound may interact with its targets to induce a range of biological effects.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects.
Biological Activity
6'-amino-1-benzyl-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile is a compound of interest due to its potential biological activities. This compound features a complex structure that includes indole and pyrazole moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, supported by data tables and research findings.
The molecular characteristics of the compound are as follows:
| Property | Value |
|---|---|
| Molecular Weight | 383.41 g/mol |
| Molecular Formula | C22H17N5O2 |
| LogP | 2.6453 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 3 |
| Polar Surface Area | 86.341 Ų |
These properties suggest that the compound has moderate lipophilicity and potential for membrane permeability, which are important for biological activity.
Anticancer Properties
Research has indicated that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, studies on spiropyrazoline analogues have shown that they can induce cell cycle arrest in cancer cells and exhibit cytotoxic effects against various cancer cell lines.
- Cytotoxicity : Compounds similar to this spiro compound have demonstrated IC50 values indicating potent cytotoxicity against cancer cell lines such as HL-60 and MDA-MB-231. For example, certain derivatives showed IC50 values below 10 µM, suggesting strong anti-proliferative effects .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interact with DNA and induce apoptosis through pathways involving caspases and PARP cleavage . This suggests that the compound may also inhibit tumor growth through multiple mechanisms.
Antimicrobial Activity
The indole and pyrazole components of this compound are known for their antimicrobial properties. Research has shown that derivatives from these classes can exhibit antibacterial and antifungal activities.
- Antibacterial Effects : Studies have reported that indole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The incorporation of the spiro structure may enhance this activity due to increased binding affinity to bacterial targets.
- Antifungal Properties : Similar compounds have also been tested for antifungal efficacy, showing promising results against various fungal strains .
Study on Anticancer Activity
In a study evaluating a series of spiropyrazoline derivatives, it was found that compounds with an indole scaffold exhibited enhanced cytotoxicity compared to their non-indolic counterparts. Specifically, a derivative similar to our compound induced apoptosis in breast cancer cells by activating caspase pathways .
Study on Antimicrobial Activity
Another study focused on the synthesis of indole-based compounds demonstrated their efficacy against Staphylococcus aureus and Candida albicans. The results indicated that the presence of the spiro structure significantly improved the antimicrobial potency .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to 6'-amino-1-benzyl-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that spiro[indole-pyrazole] derivatives could inhibit the proliferation of human hepatocellular carcinoma cells by inducing apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. A study reported that certain spiro-indole derivatives possess significant activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
Inhibition of Enzymatic Activity
Enzyme inhibition is another critical application area for this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This inhibition suggests potential use as an anti-inflammatory agent . Additionally, molecular docking studies have indicated that the compound can effectively bind to active sites of target enzymes, enhancing its therapeutic potential against inflammation-related diseases .
Synthetic Applications
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis typically begins with readily available isatin derivatives and other reagents such as malononitrile.
- Reaction Conditions : The reaction conditions often involve refluxing in ethanol or other solvents to facilitate the formation of the desired spiro compound through cyclization reactions.
- Characterization : The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Case Study 1: Antitumor Activity Evaluation
In a controlled laboratory setting, researchers synthesized several derivatives of the target compound and evaluated their cytotoxicity against various cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer). The results showed that specific derivatives exhibited IC50 values in the low micromolar range, indicating potent antitumor activity .
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted using standard protocols against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to those of established antibiotics, suggesting their potential as new antimicrobial agents .
Q & A
Q. What are the standard synthetic routes for 6'-amino-1-benzyl-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile?
The compound is typically synthesized via multicomponent reactions (MCRs) involving spiro-indole precursors, malononitrile, and substituted pyrazolones. A common approach includes Knoevenagel condensation followed by Michael addition and cyclization. For example, ethanol with sodium acetate as a catalyst under reflux conditions yields high purity (91%) and crystallizes directly from the reaction mixture . Solvent systems like water-ethanol mixtures are preferred for their environmental and efficiency benefits .
Q. How is the purity and structural integrity of this spiro compound validated?
Characterization employs a combination of spectroscopic and thermal techniques:
- IR spectroscopy : Confirms functional groups (e.g., CN at ~2205 cm⁻¹, C=O at ~1715 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., NH₂ at δ 6.07 ppm, aromatic protons at δ 7.05–8.52 ppm) and carbon frameworks .
- Mass spectrometry : Validates molecular ion peaks (e.g., [M]⁺ at m/z 505–507 for brominated derivatives) .
- Differential Scanning Calorimetry (DSC) : Assesses thermal stability (decomposition above 305°C) .
Q. What are the key challenges in scaling up synthesis without compromising yield?
Critical factors include:
- Catalyst selection : Ionic liquids (e.g., [Et₃NH][HSO₄]) enhance reaction rates and reduce side products .
- Solvent optimization : Aqueous ethanol minimizes toxicity while maintaining high yields (67–91%) .
- Temperature control : Reflux conditions (70–80°C) balance reactivity and decomposition risks .
Advanced Research Questions
Q. How do substituents on the indole and pyrazole rings influence bioactivity?
Substituents like trifluoromethyl (-CF₃) or bromine enhance bioactivity by modulating electronic and steric properties:
- Antimicrobial activity : Electron-withdrawing groups (e.g., -CF₃) improve binding to bacterial enzymes (MIC values <10 µg/mL) .
- Anticancer potential : Spirooxindole derivatives inhibit tubulin polymerization (IC₅₀ ~1.2 µM) via hydrophobic interactions .
- Structural insights : X-ray crystallography reveals hydrogen bonding (N–H···N/O) critical for stability and target recognition .
Q. What computational methods are used to predict binding affinities and reaction pathways?
- Molecular docking : AutoDock/Vina simulates interactions with targets like EGFR or COX-2, highlighting key residues (e.g., Lys48, Asp831) .
- Density Functional Theory (DFT) : Calculates vibrational frequencies (e.g., CN stretch at 2205 cm⁻¹) and optimizes transition states for MCRs .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
Discrepancies arise from dynamic processes (e.g., tautomerism). Mitigation strategies include:
- Variable-temperature NMR : Identifies slow-exchange protons (e.g., NH₂ signals sharpening at −20°C) .
- 2D techniques (COSY, HSQC) : Resolve overlapping peaks in aromatic regions .
- Crystallographic validation : Compares experimental vs. calculated dihedral angles (e.g., C3–C4–C5–N6 = 178.2°) .
Methodological Considerations
Q. What protocols optimize regioselectivity in spiro-ring formation?
- Stepwise vs. one-pot synthesis : One-pot MCRs favor spirocyclization (e.g., 91% yield) over competing pathways .
- Catalytic additives : Sodium acetate promotes Knoevenagel condensation, while imidazole accelerates cyclization .
- Substrate pre-functionalization : Electron-deficient pyrazolones enhance Michael addition kinetics .
Q. How are bioactivity assays designed to evaluate this compound’s therapeutic potential?
- In vitro models : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
- Antimicrobial testing : Disk diffusion/Kirby-Bauer methods against Gram± bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition : Fluorescence-based assays for kinase/COX-2 inhibition (e.g., ΔF/F₀ ≥50% at 10 µM) .
Data Contradiction Analysis
Q. Why do synthetic yields vary across studies despite similar conditions?
Variations stem from:
- Impurity profiles : Side reactions (e.g., dimerization) reduce yields; HPLC monitoring is recommended .
- Catalyst purity : Trace metals in ionic liquids may alter reaction pathways .
- Crystallization efficiency : Slow cooling vs. rapid quenching affects crystal purity .
Q. How to reconcile discrepancies in reported bioactivity data?
Factors include:
- Cell line heterogeneity : Genetic drift in MCF-7 vs. MDA-MB-231 impacts drug response .
- Assay protocols : Varying incubation times (24 vs. 48 hrs) alter IC₅₀ values .
- Solubility limits : DMSO concentration (>0.1%) may artifactually inhibit cell growth .
Tables
Q. Table 1. Key Synthetic Conditions and Yields
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Sodium acetate | Ethanol | 80 | 91 | |
| [Et₃NH][HSO₄] | Water | 70 | 67 | |
| Imidazole | Water-ethanol | 25 | 76 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
